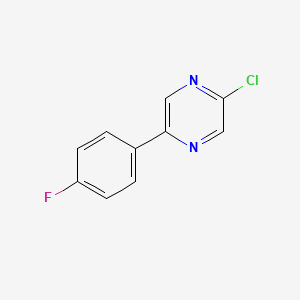

2-Chloro-5-(4-fluorophenyl)pyrazine

Description

Significance of Pyrazine (B50134) Core in Chemical Research

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a structure of considerable importance in chemical research, particularly in the fields of medicinal and materials chemistry. mdpi.comwisdomlib.orgbritannica.comtandfonline.com Pyrazine-containing compounds are prevalent in nature and are key components in numerous biologically active molecules. acs.orgnih.govresearchgate.net The significance of the pyrazine core is underscored by its presence in several FDA-approved drugs, highlighting its role in the development of therapeutic agents. mdpi.compharmablock.com

In medicinal chemistry, the pyrazine nucleus is often utilized as a bioisostere for other aromatic rings like benzene, pyridine (B92270), and pyrimidine. pharmablock.com Its unique electronic properties and ability to form specific interactions with biological targets make it a valuable scaffold in drug design. acs.org The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a crucial interaction for the binding of ligands to proteins, such as kinases. acs.orgpharmablock.com This ability to engage in hydrogen bonding enhances the binding affinity and specificity of drug candidates. nih.gov Consequently, pyrazine derivatives have been extensively investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. tandfonline.comnih.govmdpi.comresearchgate.net

The structural and electronic features of the pyrazine ring also make it a valuable component in the design of functional materials. Its planar structure and aromaticity contribute to the formation of ordered molecular assemblies. pharmablock.com The electron-deficient nature of the pyrazine ring influences the electronic properties of materials, making it a useful building block for organic electronics and optoelectronic devices. nih.gov

Overview of Halogenated Pyrazines in Synthetic Chemistry

Halogenated pyrazines are versatile intermediates in synthetic organic chemistry, providing a gateway to a wide array of functionalized pyrazine derivatives. The presence of a halogen atom on the electron-deficient pyrazine ring renders the carbon atom to which it is attached susceptible to nucleophilic attack. This reactivity allows for the facile displacement of the halogen by various nucleophiles, a common strategy for introducing diverse functional groups onto the pyrazine core. rsc.orgrsc.org

Furthermore, halogenated pyrazines are excellent substrates for transition metal-catalyzed cross-coupling reactions. rsc.org Reactions such as the Suzuki, Stille, and Negishi couplings enable the formation of carbon-carbon bonds, allowing for the attachment of aryl, heteroaryl, and alkyl groups to the pyrazine ring. rsc.org Palladium-catalyzed C-N coupling reactions, though less common due to the ease of nucleophilic aromatic substitution, have also been employed for the amination of certain halogenated pyrazines. rsc.org The strategic use of N-oxides can be employed to facilitate the introduction of halogens at specific positions on the pyrazine ring, further expanding their synthetic utility. nih.gov These synthetic methodologies are crucial for building the complex molecular architectures required for pharmacologically active compounds and advanced materials. mdpi.comnih.gov

Electron-Deficient Nature and Basicity Profile of Pyrazine Derivatives

The pyrazine ring is characterized by its electron-deficient nature, a consequence of the presence of two electronegative nitrogen atoms in the aromatic ring. pharmablock.comnih.govrsc.org These nitrogen atoms exert a strong inductive and resonance electron-withdrawing effect, which reduces the electron density on the carbon atoms of the ring. nih.govmdpi.commdpi.com This electron deficiency is a key factor governing the reactivity and chemical properties of pyrazine and its derivatives. rsc.org For instance, the electron-poor character of the ring facilitates nucleophilic aromatic substitution reactions on halopyrazines. rsc.org

The basicity of pyrazine is significantly lower than that of pyridine and other diazines like pyridazine (B1198779) and pyrimidine. mdpi.comwikipedia.orgslideshare.net The pKa of the conjugate acid of pyrazine is approximately 0.65, indicating that it is a very weak base. nih.govmdpi.comslideshare.net This reduced basicity is attributed to the electron-withdrawing effect of the second nitrogen atom, which destabilizes the positive charge in the protonated form. slideshare.netreddit.com The lone pairs of electrons on the nitrogen atoms reside in sp2 hybrid orbitals and are not part of the aromatic π-system. slideshare.netreddit.com The basicity of pyrazine derivatives can be further influenced by the electronic effects of substituents on the ring. acs.orgacs.org Despite its weak basicity, the pyrazine nitrogen atoms can still participate in non-covalent interactions, such as hydrogen bonding and coordination to metal centers, which are critical for their biological activity and applications in materials science. acs.orgnih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(4-fluorophenyl)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2/c11-10-6-13-9(5-14-10)7-1-3-8(12)4-2-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRDNBRDAXKFLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=N2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90613385 | |

| Record name | 2-Chloro-5-(4-fluorophenyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115104-61-5 | |

| Record name | 2-Chloro-5-(4-fluorophenyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 5 4 Fluorophenyl Pyrazine and Analogues

Strategies for Pyrazine (B50134) Core Construction

The formation of the pyrazine ring can be achieved through several synthetic strategies, each offering distinct advantages depending on the desired substitution pattern and the availability of starting materials.

Cyclization Approaches from Precursors

A common and versatile method for constructing the pyrazine core involves the cyclization of appropriately substituted open-chain precursors. This strategy allows for the introduction of various substituents onto the pyrazine ring at specific positions. Some of the key precursors utilized in these cyclization reactions include:

α-hydroxy ketones and α-halo ketones: These compounds are valuable starting materials for pyrazine synthesis. For instance, the dehydrogenative coupling of α-amino carbonyl compounds or the reaction of α-diketones with vicinal diamines are standard protocols for pyrazine formation. nih.gov Similarly, α-halo ketones can be employed in condensation reactions to yield pyrazine derivatives. nih.gov

Nitro epoxides, 2H-azirines, and N-allyl malonamides: While less common, these precursors also offer pathways to the pyrazine core through specific cyclization reactions, often involving multi-step sequences.

Condensation Reactions

Condensation reactions are a cornerstone of pyrazine synthesis, typically involving the reaction of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.net This approach is widely used due to the ready availability of the starting materials and the generally good yields of the resulting dihydropyrazine (B8608421), which is subsequently oxidized to the aromatic pyrazine. researchgate.net

A variety of oxidizing agents, such as copper(II) oxide and manganese oxide, are commonly used for the dehydrogenation of the dihydropyrazine intermediate. researchgate.net The symmetry of the starting materials often plays a crucial role in the success and yield of these reactions. researchgate.net Furthermore, condensation reactions have been employed to synthesize more complex fused pyrazine systems, such as pyrazinopyrazine-fused azaacenes, by reacting a quinoxalinediamine with various diketones. nih.gov Aldol-type condensations have also been utilized to introduce carbinol-containing side chains onto the pyrazine nucleus. acs.org

| Starting Materials | Reaction Type | Product | Reference |

| 1,2-dicarbonyl compound and 1,2-diaminoethane | Condensation followed by oxidation | Pyrazine | researchgate.net |

| Quinoxalinediamine and various diketones | Condensation | Pyrazinopyrazine-fused azaacenes | nih.gov |

| 2-Methyl-6-pyrazylmethylsodium and aldehydes/ketones | Aldol-type condensation | Secondary and tertiary carbinols with a pyrazine nucleus | acs.org |

Maillard Reaction Based Pyrazine Formation

The Maillard reaction, a complex series of reactions between amino acids and reducing sugars, is a well-known pathway for the formation of a wide array of flavor and aroma compounds, including various substituted pyrazines. nih.govacs.orgnih.govperfumerflavorist.com This reaction is particularly significant in food chemistry but also provides a basis for the synthesis of pyrazine derivatives in a laboratory setting. nih.govperfumerflavorist.com

The mechanism involves the initial condensation of an amine (from an amino acid) and a carbonyl group (from a sugar), leading to the formation of intermediates that can subsequently cyclize and dehydrate to form the pyrazine ring. perfumerflavorist.com The specific type of amino acid and sugar used, as well as the reaction conditions (e.g., temperature, pH), can influence the substitution pattern and yield of the resulting pyrazines. nih.govnih.gov For example, the reaction of glucose with lysine-containing dipeptides and tripeptides has been studied to understand the formation mechanism of pyrazines. nih.gov The Strecker degradation of amino acids in the presence of dicarbonyl compounds is a key step in this process, generating α-aminoketones that are precursors to pyrazines. researchgate.net

Regioselective Halogenation of Pyrazines

Once the pyrazine core is constructed, further functionalization is often required to obtain the desired target molecule. Halogenation is a particularly important transformation as the resulting halopyrazines are versatile intermediates for cross-coupling reactions and other nucleophilic substitutions. Achieving regioselectivity in the halogenation of substituted pyrazines is a critical challenge.

Direct Halogenation Techniques Utilizing N-Halosuccinimides (NCS, NBS, NIS)

N-Halosuccinimides, such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are widely used reagents for the direct halogenation of various heterocyclic systems, including pyrazines. researchgate.net These reagents are favored for their mild reaction conditions and ease of handling. For instance, the reaction of pyrazoles with N-halosuccinimides in solvents like carbon tetrachloride or water can lead to 4-halopyrazoles in excellent yields without the need for a catalyst. researchgate.netresearchgate.net Similar strategies can be applied to pyrazine systems, although the inherent electronic properties of the pyrazine ring influence the regioselectivity of the halogenation.

Influence of Substituents on Halogenation Regioselectivity

The position of halogenation on a substituted pyrazine ring is highly dependent on the electronic nature of the substituents already present. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring generally deactivates it towards electrophilic substitution. However, the existing substituents can direct the incoming halogen to a specific position.

A study on the regioselective nucleophilic aromatic substitution (SNAr) of 2-substituted 3,5-dichloropyrazines provides insight into the electronic effects of substituents. acs.org It was observed that an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, while an electron-donating group at the 2-position directs it to the 3-position. acs.org While this study focuses on nucleophilic substitution, the underlying electronic principles also influence electrophilic halogenation. Generally, electron-donating groups activate the ring towards electrophilic attack and direct the incoming electrophile (the halogen) to specific positions, whereas electron-withdrawing groups deactivate the ring. The interplay of these electronic effects and the inherent reactivity of the pyrazine ring dictates the final regiochemical outcome of the halogenation reaction.

Microwave-Assisted Halogenation

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often providing higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov In the synthesis of halogenated pyrazine precursors, microwave irradiation can be particularly effective. For instance, the conversion of pyrazinones to chloropyrazines using a chlorinating agent like phosphorus oxychloride (POCl₃) is a common step that can be significantly expedited under microwave conditions. This rapid, controlled heating allows for efficient transformation, which is a critical advantage in multistep synthetic sequences.

Introduction of the Fluorophenyl Moiety

The incorporation of the 4-fluorophenyl group onto the pyrazine scaffold is a pivotal step, typically accomplished through robust carbon-carbon bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for creating C-C bonds. utwente.nlrsc.org These reactions are widely used in pyrazine chemistry due to their versatility and functional group tolerance. rsc.orgresearchgate.net

The Suzuki-Miyaura reaction is a premier method for generating biaryl compounds and is frequently employed in the synthesis of functionalized pyrazines. researchgate.net The reaction couples an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.netclaremont.edunih.govnih.gov

To synthesize 2-Chloro-5-(4-fluorophenyl)pyrazine, a common strategy is the regioselective coupling of a dihalopyrazine, such as 2,5-dichloropyrazine, with (4-fluorophenyl)boronic acid. The reaction's selectivity, which favors substitution at one position over the other, is a key advantage. For instance, in the case of 2,4-dichloropyrimidines, Suzuki coupling shows a preference for the C4 position. mdpi.com The choice of catalyst, ligands, base, and solvent system is critical to control the reaction's outcome and maximize the yield of the desired monosubstituted product, leaving the second chlorine atom available for subsequent modifications.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Bromobenzonitrile | 5-Methylfuran-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 95 |

| 2 | 4-Chlorobenzonitrile | 2,4-Dimethoxypyrimidin-5-yltrifluoroborate | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 86 |

This table illustrates typical conditions for Suzuki-Miyaura reactions involving various heteroaryl and aryl partners, showcasing the high yields achievable under optimized conditions. nih.gov

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another powerful tool in pyrazine chemistry. rsc.orgorganic-chemistry.org This reaction is catalyzed by palladium complexes, often with a copper(I) co-catalyst, and is performed in the presence of an amine base. organic-chemistry.org Chloropyrazines have proven to be excellent substrates for this transformation. rsc.orgresearchgate.net While not a direct route to this compound, Sonogashira coupling can be used to introduce alkynyl-fluorophenyl moieties, which can then be further transformed, expanding the synthetic possibilities for creating diverse pyrazine-based structures. rsc.org

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group on an electron-deficient aromatic ring. wikipedia.orgpressbooks.pubmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, and its rate is enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pubmasterorganicchemistry.com Heteroaromatic compounds like pyrazines are particularly susceptible to SNAr because the ring nitrogen atoms help to stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.orgmasterorganicchemistry.comnih.gov

While direct introduction of a 4-fluorophenyl group onto a chloropyrazine via an SNAr reaction with a fluorophenyl nucleophile is less common than cross-coupling methods, the SNAr mechanism is highly relevant for subsequent transformations of the this compound intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

Advanced Synthetic Transformations

The chlorine atom in this compound is a versatile functional handle for further molecular elaboration. It can be readily displaced by a variety of nucleophiles through SNAr reactions. For example, reactions with amines, alcohols, or thiols can be used to introduce amino, alkoxy, or thioether groups, respectively. This allows for the creation of a diverse library of compounds from a common intermediate. Furthermore, the chloro-substituent can participate in a second, different palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Stille, or Buchwald-Hartwig amination), enabling the introduction of a wide array of aryl, vinyl, or amino substituents at the C2 position. utwente.nlrsc.org This modular approach is a powerful strategy for systematically exploring structure-activity relationships in medicinal chemistry programs. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,5-Dichloropyrazine |

| (4-Fluorophenyl)boronic acid |

| 2,4-Dichloropyrimidine |

| 4-Bromobenzonitrile |

| 4-Chlorobenzonitrile |

| 5-Methylfuran-2-yltrifluoroborate |

| 2,4-Dimethoxypyrimidin-5-yltrifluoroborate |

| Benzofuran-2-yltrifluoroborate |

| Phosphorus oxychloride |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Potassium phosphate (B84403) (K₃PO₄) |

Carbon-Hydrogen (C-H) Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules, including pyrazine derivatives. nih.govrsc.orgelsevierpure.com This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic sequences. nih.govrsc.org Transition-metal catalysis is often employed to achieve the selective activation and functionalization of C-H bonds on the pyrazine ring. nih.govrsc.orgelsevierpure.com

Recent advancements have highlighted the utility of this strategy for creating new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org While specific examples detailing the direct C-H functionalization to produce this compound are not prevalent in the reviewed literature, the general principles of C-H activation on pyrazole (B372694) and other nitrogen-containing heterocycles suggest its feasibility. nih.govrsc.orgelsevierpure.comresearchgate.netthieme-connect.com The regioselectivity of such reactions is a critical aspect, often controlled by the electronic and steric properties of the substituents on the pyrazine ring and the nature of the catalyst and directing groups. nih.govrsc.org

Regio- and Chemoselective Metallation Strategies (e.g., Lithiation with TMPMgCl·LiCl, TMPZnCl·LiCl)

Regio- and chemoselective metallation reactions provide a versatile platform for the functionalization of pyrazines. The use of TMP (2,2,6,6-tetramethylpiperidyl) bases, such as TMPMgCl·LiCl and TMPZnCl·LiCl, has proven to be highly effective for the deprotonation of a variety of aromatic and heteroaromatic substrates. nih.govacs.orgorgsyn.orgnih.govuni-muenchen.desigmaaldrich.com These bases exhibit high kinetic activity and functional group tolerance, allowing for selective metalation even in the presence of sensitive functionalities. nih.govacs.orgorgsyn.orgnih.gov

The addition of lithium chloride (LiCl) is crucial as it enhances the solubility and reactivity of the magnesium reagents. orgsyn.orguni-muenchen.de For instance, TMPMgCl·LiCl can be prepared from i-PrMgCl·LiCl and 2,2,6,6-tetramethylpiperidine. orgsyn.org This reagent has been successfully applied to the functionalization of dibromodiazines, including pyrazines, demonstrating excellent regio- and chemoselectivity. nih.govacs.org The choice of the metalating agent and the reaction conditions can significantly influence the site of metalation. For example, the use of Lewis acids in conjunction with TMP bases can alter the regioselectivity of the metalation of pyridazines, a related diazine system. nih.govnih.gov

A practical synthesis of TMPZnCl·LiCl involves the direct insertion of zinc into TMPCl (1-chloro-2,2,6,6-tetramethylpiperidine), offering a mild and efficient route to this highly active zinc base. nih.govacs.org This reagent has shown great utility in the functionalization of dibromopyrazines. nih.govacs.org

Table 1: Key TMP-Based Reagents for Pyrazine Functionalization

| Reagent | Preparation | Applications |

| TMPMgCl·LiCl | Reaction of i-PrMgCl·LiCl with 2,2,6,6-tetramethylpiperidine. orgsyn.org | Deprotonation of aromatic and heteroaromatic substrates, including functionalized pyrazines. nih.govacs.orgorgsyn.org |

| TMPZnCl·LiCl | Zinc insertion into TMPCl. nih.govacs.org | Regio- and chemoselective functionalization of dibromodiazines. nih.govacs.org |

Buchwald Cross-Coupling Reactions

The Buchwald-Hartwig cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-nitrogen and carbon-oxygen bonds. sigmaaldrich.cnorganic-chemistry.org This palladium-catalyzed reaction is widely used for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines. organic-chemistry.org The versatility of this reaction has been demonstrated in the synthesis of a wide array of heterocyclic compounds. rsc.orgnih.govresearchgate.netnih.govnih.gov

While a direct synthesis of this compound using a Buchwald-Hartwig reaction is not explicitly detailed, the methodology is highly applicable to the synthesis of its analogues and derivatives. For example, the coupling of a dihalopyrazine with an appropriate amine could be a viable route. The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald, often providing high catalytic activity. sigmaaldrich.cn The reaction conditions, including the choice of base and solvent, also play a significant role in the efficiency of the coupling. nih.govresearchgate.net

The application of Buchwald-Hartwig amination has been shown to be effective for the synthesis of various nitrogen-containing heterocycles, including pyrazolo[3,4-d]pyrimidines and other complex scaffolds. nih.gov This suggests that similar strategies could be employed for the synthesis and diversification of pyrazine-based structures.

Derivatization Strategies for Structural Diversification

Post-Synthetic Modification of Pyrazine Derivatives

Post-synthetic modification is a key strategy for the structural diversification of pyrazine derivatives, allowing for the introduction of a wide range of functional groups onto a pre-existing pyrazine core. tandfonline.com This approach is particularly valuable for generating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery.

Various coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, can be employed for the post-synthetic modification of pyrazine derivatives. tandfonline.com For instance, a halogenated pyrazine can serve as a handle for introducing aryl, heteroaryl, or alkyl groups via cross-coupling reactions. The reactivity of the pyrazine ring and its substituents will dictate the optimal conditions for these transformations.

Oxidation and Reduction Reactions of Pyrazine Rings and Substituents

Oxidation and reduction reactions offer another avenue for the derivatization of pyrazines. The pyrazine ring itself can undergo both oxidation and reduction, leading to different classes of compounds. slideshare.netyoutube.comyoutube.comyoutube.com

Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. rsc.org This transformation can alter the electronic properties of the ring, influencing its reactivity in subsequent reactions. The oxidation of pyrrolo[2,3-b]pyrazines with peracids has been shown to lead to N-oxidation or ring rearrangement, depending on the substituents. rsc.org

Reduction: The pyrazine ring can be reduced to dihydropyrazines or piperazines. cdnsciencepub.comliv.ac.uk Electrochemical reduction of pyrazines in alkaline hydroorganic medium can yield 1,4-dihydropyrazines, which can then isomerize to more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.com Catalytic hydrogenation can also be employed for the reduction of the pyrazine ring, although the success of this method can be substrate-dependent. cdnsciencepub.com The reduction of pyridinium (B92312) salts, a related heterocyclic system, to tetrahydropyridines and piperidines can be achieved with high chemoselectivity using rhodium catalysis. liv.ac.uk

Alkylation and Side-Chain Bromination

Alkylation reactions provide a means to introduce alkyl groups onto the pyrazine ring or its substituents. clockss.orgrsc.orgmdpi.comacs.orgacs.org

Ring Alkylation: The direct alkylation of the pyrazine ring can be achieved using various methods. For instance, aldehydes and ketones can be used to alkylate the pyrazine ring in the presence of an alkali or alkaline earth metal in liquid ammonia. rsc.org The N-alkylation of pyrazole, a related heterocycle, has been achieved using trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst. mdpi.com

Side-Chain Alkylation: If the pyrazine derivative possesses a methyl group, this side chain can be deprotonated to form a carbanion, which can then be alkylated with alkyl halides. acs.orgacs.org This method has been used to synthesize a variety of alkylpyrazines. acs.orgacs.org

Side-chain bromination, while not extensively detailed for pyrazines in the provided context, is a common transformation in organic synthesis and could potentially be applied to pyrazine derivatives with alkyl substituents to introduce a handle for further functionalization.

Derivatization for Enhanced Analytical Performance (e.g., Introducing Chromophores/Fluorophores)

In the analytical determination of this compound and its analogues, derivatization is a key strategy to enhance detection sensitivity and selectivity, particularly for techniques such as UV-Vis spectrophotometry and fluorescence spectroscopy. The introduction of specific chemical moieties, known as chromophores (which absorb light) and fluorophores (which absorb and then emit light), can significantly improve the analytical performance. The primary site for such derivatization on the this compound molecule is the chemically reactive chloro group.

The two principal synthetic methodologies to achieve this are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These reactions allow for the covalent attachment of molecules that will impart or enhance the desired spectrophotometric or fluorometric properties.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrazine ring, further activated by the presence of the chloro substituent, makes the 2-position susceptible to attack by nucleophiles. youtube.comresearchgate.net This allows for the displacement of the chloride ion by a variety of nucleophilic reagents, including those that contain chromophoric or fluorophoric groups.

Common nucleophiles for this purpose include fluorescent amines, phenols, and thiols. For instance, reacting this compound with a fluorescent amine, such as a dansyl-containing amine or an aminonaphthalene derivative, would yield a highly fluorescent product. hilarispublisher.compsu.edu The resulting amino-substituted pyrazine would exhibit strong fluorescence, enabling highly sensitive detection. Similarly, reaction with substituted phenols can introduce chromophores that shift the absorption wavelength to a more convenient region of the spectrum, minimizing interference from other sample components. hilarispublisher.com

The general scheme for an SNAr reaction on this compound is as follows:

Reactants : this compound and a nucleophile (e.g., a fluorescent amine R-NH₂).

Conditions : Typically requires heat and sometimes a base to facilitate the reaction. youtube.com

Product : 2-(Substituted-amino)-5-(4-fluorophenyl)pyrazine.

The choice of the nucleophile is critical in determining the analytical characteristics of the resulting derivative. The table below provides hypothetical examples of SNAr derivatization for enhanced analytical performance.

| Nucleophile | Potential Derivatizing Agent | Expected Analytical Enhancement |

| Amine | Dansylcadaverine | Introduction of a highly fluorescent dansyl group, enabling sensitive fluorescence detection. |

| Phenol | 2-Naphthol | Introduction of a naphthalene (B1677914) chromophore, leading to a bathochromic shift and potential fluorescence. hilarispublisher.com |

| Thiol | 4-Aminothiophenol | Introduction of a chromophoric aminothiophenol moiety. |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, offer a versatile and highly efficient method for forming new carbon-carbon bonds. nih.govresearchgate.netlibretexts.org This is particularly useful for attaching aryl or heteroaryl groups, which are often strong chromophores, to the pyrazine core.

In a typical Suzuki reaction, the this compound would be reacted with an arylboronic acid in the presence of a palladium catalyst and a base. youtube.comyoutube.com The arylboronic acid can be selected to contain a chromophoric or fluorophoric system. For example, coupling with a boronic acid derivative of a larger aromatic system like pyrene (B120774) or anthracene (B1667546) would result in a product with intense fluorescence and a large Stokes shift, which is highly desirable for analytical applications.

The general scheme for a Suzuki-Miyaura coupling reaction is as follows:

Reactants : this compound, an arylboronic acid (e.g., 4-methoxyphenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

Conditions : The reaction is typically carried out in an organic solvent under an inert atmosphere. nih.gov

Product : 2-(Aryl)-5-(4-fluorophenyl)pyrazine.

The table below illustrates potential Suzuki-Miyaura coupling reactions for derivatizing this compound.

| Arylboronic Acid | Potential Coupling Partner | Expected Analytical Enhancement |

| 4-Methoxyphenylboronic acid | This compound | Introduction of a methoxyphenyl group, which can act as a chromophore and potentially enhance fluorescence. |

| 2-Naphthylboronic acid | This compound | Covalent attachment of a naphthalene system, leading to enhanced UV absorption and fluorescence. |

| 9-Anthraceneboronic acid | This compound | Creation of a highly conjugated system with strong fluorescence properties derived from the anthracene moiety. |

By carefully selecting the derivatizing agent and the synthetic methodology, it is possible to tailor the analytical properties of this compound to meet the specific requirements of a given analytical method, thereby achieving lower detection limits and higher selectivity.

Chemical Reactivity and Reaction Mechanisms of 2 Chloro 5 4 Fluorophenyl Pyrazine Derivatives

Reactivity of Halogenated Pyrazine (B50134) Rings

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This characteristic makes it susceptible to nucleophilic attack, a tendency that is further enhanced by the presence of a halogen substituent.

Nucleophilic Substitution Reactions on Halogenated Pyrazines

Halogenated pyrazines readily undergo nucleophilic substitution reactions where the halogen atom is displaced by a variety of nucleophiles. rsc.org This reactivity is a cornerstone of their synthetic utility. The electron-withdrawing nature of the pyrazine ring system facilitates the attack of nucleophiles, making the carbon atom attached to the halogen electrophilic. masterorganicchemistry.com

Common nucleophiles used in these reactions include alkoxides, hydroxides, and sulfides. rsc.org For instance, chloropyrazines have been shown to react with sodium methoxide, sodium benzyl (B1604629) oxide, and sodium benzyl sulphide to yield the corresponding substituted pyrazines. rsc.org The reaction typically proceeds through a bimolecular nucleophilic aromatic substitution (SNAAr) mechanism, involving a Meisenheimer-like intermediate. masterorganicchemistry.comstackexchange.com The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the specific substitution pattern on the pyrazine ring.

The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism has also been observed in reactions of halogenated pyrazines, particularly with certain nucleophiles under specific conditions. acs.org This pathway involves the formation of a radical anion intermediate.

Electrophilic Substitution Pathways Facilitated by Electron-Donating Groups

While the electron-deficient nature of the pyrazine ring generally disfavors electrophilic aromatic substitution, the presence of strong electron-donating groups can activate the ring towards such reactions. youtube.comnih.govyoutube.com These activating groups increase the electron density of the ring, making it more susceptible to attack by electrophiles. youtube.com

For electrophilic substitution to occur, the presence of an electron-donating group is often a prerequisite. youtube.com The position of substitution is directed by the activating group, typically to the ortho and para positions relative to it. youtube.com However, electrophilic substitution on the pyrazine ring remains challenging compared to electron-rich aromatic systems. researchgate.net

Reactivity of the Fluorophenyl Group

The 4-fluorophenyl substituent introduces another reactive site to the molecule, primarily concerning the fluorine atom.

Nucleophilic Substitution at the Fluorine Atom

The fluorine atom on the phenyl ring can also be displaced through nucleophilic aromatic substitution, although this generally requires forcing conditions. The reactivity of the C-F bond in nucleophilic aromatic substitution is a subject of interest. While the C-F bond is the strongest single bond to carbon, in the context of SNAAr, fluoride (B91410) can be a surprisingly good leaving group. stackexchange.comcas.cn This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that stabilizes the intermediate Meisenheimer complex. stackexchange.com

Reactions involving nucleophilic substitution of fluorine on a fluorophenyl group have been documented, often utilizing strong nucleophiles in polar aprotic solvents. acsgcipr.orgnih.gov The outcome of such reactions can be influenced by the nature of the nucleophile and the specific reaction conditions. nih.gov

General Pyrazine Reactivity Profiles

Pyrazine, as a heterocyclic aromatic compound, exhibits a distinct reactivity profile. wikipedia.org It is a weak base and less reactive towards electrophiles than pyridine (B92270). slideshare.net The presence of the two nitrogen atoms deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack. slideshare.netacs.org

The main reaction pathways for the formation of pyrazine derivatives often involve the condensation of α-dicarbonyl compounds with diamines or the thermal degradation of amino acids like serine and threonine. researchgate.netnih.gov

Regioselectivity and Chemoselectivity in Reaction Pathways

In molecules with multiple reactive sites, such as 2-Chloro-5-(4-fluorophenyl)pyrazine, regioselectivity and chemoselectivity are critical considerations in designing synthetic strategies. slideshare.netyoutube.com

Regioselectivity refers to the preference for reaction at one position over another. In the case of this compound, a nucleophile could potentially attack the carbon bearing the chlorine on the pyrazine ring or the carbon bearing the fluorine on the phenyl ring. The relative reactivity of these two sites will determine the major product. Generally, the chloro-substituted carbon on the electron-deficient pyrazine ring is more susceptible to nucleophilic attack than the fluoro-substituted carbon on the phenyl ring.

Chemoselectivity is the preferential reaction of one functional group over another. youtube.com For instance, in a molecule containing both a halogenated pyrazine and another functional group, a reagent might selectively react with one over the other. This can be controlled by the choice of reagents and reaction conditions. youtube.com For example, a mild nucleophile might selectively displace the chlorine on the pyrazine ring without affecting other functional groups present in the molecule. The ability to control both regioselectivity and chemoselectivity is crucial for the synthesis of complex molecules containing the this compound scaffold. mdpi.com

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of molecules. These calculations provide a quantitative basis for understanding chemical phenomena.

Density Functional Theory (DFT) Applications for Molecular Structures and Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the study of heterocyclic compounds like 2-Chloro-5-(4-fluorophenyl)pyrazine, DFT is employed to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

Frontier Molecular Orbital (FMO) Analysis (EHOMO, ELUMO, HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The interaction between the HOMO of one molecule and the LUMO of another is a key factor in chemical reactions. wikipedia.org

The energies of these orbitals, EHOMO and ELUMO, and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical parameters. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive. As conjugated systems increase in size, the HOMO-LUMO gap typically narrows. libretexts.org

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the electron-donating capacity of the molecule. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the electron-accepting capacity of the molecule. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap suggests higher reactivity. libretexts.org |

Reactivity Indices (Electrophilicity Index, Chemical Hardness, Chemical Softness)

Global reactivity descriptors are derived from the HOMO and LUMO energies to quantify the reactivity of a molecule. These indices provide a more nuanced understanding of a molecule's stability and reactive nature.

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the energy difference between the LUMO and HOMO.

Chemical Softness (S) is the reciprocal of hardness and indicates the ease with which the electron cloud can be polarized.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. Studies on similar compounds have shown that electrophilicity can be a determining factor in their biological activity. researchgate.net

These indices are valuable for predicting how a molecule will behave in a chemical reaction.

| Reactivity Index | Formula (in terms of Ionization Potential I and Electron Affinity A) | Formula (in terms of HOMO and LUMO energies) | Description |

| Chemical Hardness (η) | η = (I - A) / 2 | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | S = 1 / (ELUMO - EHOMO) | Reciprocal of hardness; measures the ease of electron cloud polarization. |

| Electrophilicity Index (ω) | ω = (I + A)² / (8η) | ω = (ELUMO + EHOMO)² / (8(ELUMO - EHOMO)) | Measures the propensity of a species to accept electrons. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of varying electron density, typically color-coded. Red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green areas denote neutral potential. MEP maps provide crucial insights into charge distribution and can help identify the most favorable interaction profiles for a molecule. researchgate.net

Hyperpolarizability Calculations for Nonlinear Optical Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is valuable in technologies like optical switching and frequency conversion. The NLO response of a molecule is quantified by its hyperpolarizability. Computational methods, particularly DFT, are employed to calculate the first-order hyperpolarizability (β) of molecules. These calculations help in understanding the NLO properties of various compounds, including pyrazine (B50134) derivatives. rsc.org The analysis of the symmetry of low-lying excited states can help rationalize the NLO response. rsc.org Such theoretical predictions are vital for designing new materials with enhanced NLO properties.

Spectroscopic Property Predictions

Computational chemistry is also a powerful tool for predicting the spectroscopic properties of molecules. Theoretical calculations of vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectra) can be performed. These predicted spectra can be compared with experimental data to confirm the molecular structure and to aid in the interpretation of experimental results. For instance, calculated vibrational frequencies can be correlated with experimental IR spectra to assign specific absorption bands to particular vibrational modes within the molecule.

Molecular Dynamics and Conformation Analysis

Molecular dynamics (MD) simulations are used to study the conformational flexibility and dynamic behavior of molecules over time. researchgate.net For a molecule like this compound, a key conformational variable is the torsional angle between the pyrazine and the 4-fluorophenyl rings. While the barrier to rotation might be relatively low, understanding the preferred orientation is important for predicting its interactions with other molecules.

MD simulations can reveal the most stable conformations and the energy barriers between them. dtic.mil These simulations can be performed in a vacuum or in a solvent to mimic experimental conditions. The resulting trajectories provide insights into the molecule's flexibility, which is crucial for understanding its binding to biological targets. mdpi.comresearchgate.net

Structure-Reactivity Correlations from Computational Data

DFT calculations provide a wealth of information about a molecule's electronic structure, which can be used to predict its reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excited and more reactive.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other species.

For this compound, the nitrogen atoms of the pyrazine ring are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms and the region around the chlorine atom may show positive potential (electrophilic). Structure-activity relationship (SAR) studies on pyrazine derivatives often use these computational descriptors to rationalize observed biological activities. nih.govnih.gov

Molecular Docking Methodologies for Investigating Chemical Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. nih.gov This method is central to drug discovery and involves placing the ligand into the binding site of the protein and scoring the different poses based on their binding affinity. nih.govbiointerfaceresearch.com

For this compound, molecular docking could be used to investigate its potential as an inhibitor for various protein targets. The docking simulations would identify the most likely binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the compound and the protein's amino acid residues. nih.gov The chlorine and fluorine atoms can participate in halogen bonding, which is an increasingly recognized interaction in medicinal chemistry. The pyrazine nitrogen atoms can act as hydrogen bond acceptors. nih.gov Such studies provide a rational basis for the compound's potential biological activity and can guide the design of more potent analogs. nih.gov

Advanced Applications in Chemical Research

Role in Total Synthesis of Complex Natural Products and Analogues

Currently, there are no specific examples in the scientific literature that document the use of 2-Chloro-5-(4-fluorophenyl)pyrazine as a key building block or intermediate in the total synthesis of complex natural products.

However, the pyrazine (B50134) core is a structural motif found in a variety of natural products, often with biological activity. Synthetic intermediates containing a pyrazine ring are employed to construct these complex molecular architectures. The chloro-substituent on a pyrazine ring, such as in the title compound, serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, which are fundamental steps in total synthesis. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig) could utilize the C-Cl bond to introduce new substituents and build molecular complexity. The 4-fluorophenyl group would be carried through the synthesis to become part of the final target molecule's structure.

Applications in Materials Science

The development of novel materials with tailored electronic and photophysical properties is a major focus of modern chemical research. Pyrazine-containing compounds are of particular interest due to their inherent electron-accepting nature, which is beneficial for a range of materials science applications. rsc.org

While no devices specifically incorporating This compound have been reported, the structural features of this compound are relevant to the design of materials for optoelectronics. Pyrazine derivatives are widely explored as electron-transporting or emissive materials in:

Organic Light-Emitting Diodes (OLEDs): The electron-deficient pyrazine core can facilitate electron injection and transport. In some designs, pyrazine derivatives act as the emissive layer. For instance, planar and rigid pyrazine-based emitters have been developed for deep-blue OLEDs. researchgate.netchemrxiv.org The substitution pattern, including the presence of aryl groups like 4-fluorophenyl, can be used to tune the emission color and quantum efficiency.

Organic Field-Effect Transistors (OFETs): The electron-deficient nature of the pyrazine ring makes it a candidate for n-type (electron-transporting) semiconductor materials in OFETs. The planarity and intermolecular interactions, influenced by substituents, are critical for achieving high charge carrier mobility.

Organic Photovoltaic Cells (OPVs): In OPVs, pyrazine derivatives can be used as non-fullerene acceptors due to their low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which are essential for efficient charge separation at the donor-acceptor interface.

The general approach involves using the chloro-substituent as a point of attachment to construct larger π-conjugated systems, while the fluorophenyl group helps to modulate the electronic properties and solid-state packing of the final material.

There is no available literature on the use of This compound in the synthesis of Covalent Organic Frameworks (COFs).

Theoretically, this molecule could serve as a monomer in the construction of COFs. The chloro-substituent, however, is not typically used for forming the linkages in COF synthesis, which usually rely on reversible bond formation reactions like boronate ester or imine formation. A more likely approach would be the chemical modification of this compound to introduce suitable functional groups (e.g., boronic acids, amines, or aldehydes) that can then participate in polycondensation reactions to form a porous, crystalline framework. The nitrogen atoms within the pyrazine ring could act as binding sites for metal ions or guest molecules within the pores of the resulting COF.

Specific studies on the nonlinear optical (NLO) properties of This compound have not been reported. However, research on other pyrazine derivatives has shown their potential for NLO applications. For example, studies on X-shaped pyrazine derivatives have demonstrated that the arrangement of donor and acceptor substituents around the central pyrazine ring can lead to significant second-order NLO responses. rsc.org The NLO properties arise from the charge asymmetry in the molecule, which can be enhanced by the combination of an electron-deficient pyrazine core and appended donor/acceptor groups. The 4-fluorophenyl group in the title compound acts as a weak electron-withdrawing group, and further functionalization would be necessary to create a molecule with a strong NLO response.

There is no research available on the application of This compound in proton-conducting materials.

Materials capable of proton conduction are essential for technologies like proton-exchange membrane fuel cells (PEMFCs). The nitrogen atoms in the pyrazine ring are weakly basic and could potentially participate in a hydrogen-bonding network to facilitate proton transport under anhydrous conditions. To achieve this, the molecule would likely need to be incorporated into a larger structure, such as a polymer or a metal-organic framework (MOF), and co-functionalized with proton-donating groups (e.g., carboxylic acids, phosphonic acids, or sulfonic acids).

Direct experimental data on the photophysical properties, including aggregation-induced emission (AIE), of This compound is not available.

However, the AIE phenomenon has been observed in other pyrazine derivatives, such as tetraphenylpyrazine. rsc.org In these systems, the phenyl rings attached to the pyrazine core can undergo intramolecular rotations in solution, which provides a non-radiative decay pathway for the excited state, resulting in weak fluorescence. In the aggregated state or in a solid film, these rotations are restricted, which blocks the non-radiative pathway and opens up a radiative channel, leading to strong emission. It is plausible that derivatives of this compound, particularly those with multiple aryl substituents that can undergo restricted intramolecular rotation, could be designed to exhibit AIE properties.

Catalysis and Ligand Design Involving Pyrazine Scaffolds

Pyrazine derivatives are valuable scaffolds in the design of ligands for catalysis due to the presence of nitrogen atoms that can coordinate to metal centers. The electronic properties of the pyrazine ring, and consequently its coordinating ability, can be fine-tuned by the introduction of substituents. The chloro and 4-fluorophenyl groups in this compound are electron-withdrawing, which would modulate the electron density on the pyrazine nitrogen atoms and influence the stability and reactivity of any resulting metal complexes.

While direct catalytic applications of this compound are not documented in the reviewed literature, the broader family of pyrazine derivatives has been employed in various catalytic systems. For instance, pyrazine derivatives have been studied for the catalytic reduction of molecular oxygen. acs.org In such systems, the pyrazine moiety can act as an electron shuttle, with its reduction potential being influenced by the substituents.

Furthermore, pyrazine compounds can be key components in the synthesis of more complex catalytic structures. Manganese pincer complexes featuring a central pyrazine-like acridine (B1665455) core have been shown to catalyze the dehydrogenative coupling of amino alcohols to form substituted pyrazines. acs.org This highlights the role of the pyrazine framework in stabilizing catalytically active metal centers. The synthesis of various pyrazine derivatives for potential use in coupling reactions like Suzuki and Buchwald-Hartwig has also been a subject of interest. researchgate.net

The design of ligands for catalysis often focuses on creating a specific coordination environment around a metal center. The geometry and electronic nature of this compound could make it a candidate for a monodentate or bridging ligand in coordination chemistry, with the potential for further functionalization to create bidentate or polydentate ligand systems.

Chemical Biology Probes for Mechanistic Chemical Investigations

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The pyrazine scaffold is an attractive core for the development of such probes due to its presence in many biologically active molecules and its synthetic tractability. researchgate.net Halogenated and fluorinated pyrazines, in particular, offer unique properties for probe design.

Fluorescent probes are a prominent class of chemical probes, and pyrazine derivatives have been incorporated into fluorescent dyes. nih.govfrontiersin.org The photophysical properties of these probes, such as their absorption and emission wavelengths and quantum yields, can be rationally designed through chemical modification. While the intrinsic fluorescence of this compound is not reported, its pyrazine core suggests potential for derivatization into fluorescent probes. For example, pyrazoline derivatives, which share a nitrogen-containing heterocyclic structure, have been developed as fluorescent probes for various applications, including cell staining. nih.gov

The fluorine atom in the 4-fluorophenyl group of this compound could also be exploited for the development of probes for ¹⁹F NMR spectroscopy or positron emission tomography (PET) imaging, should a suitable ¹⁸F-labeled version be synthesized. Fluorinated probes are widely used in medicinal chemistry and chemical biology for their favorable metabolic stability and unique spectroscopic signatures.

Moreover, the chloro substituent on the pyrazine ring provides a reactive handle for further chemical modification. This allows for the attachment of other functional groups, such as affinity tags, reactive groups for covalent labeling of biomolecules, or other signaling moieties, to create more sophisticated chemical probes for investigating biological mechanisms. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-5-(4-fluorophenyl)pyrazine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) as a catalyst at elevated temperatures (e.g., 120°C). Key intermediates, such as substituted benzoic acid hydrazides, are cyclized to form the pyrazine core. Optimization involves controlling stoichiometry, reaction time, and purification steps (e.g., column chromatography) to improve yield and purity . Alternative routes may involve sulfonylation or halogenation of pre-functionalized pyrazine derivatives, as seen in the synthesis of ABT-639 analogues .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromaticity. For example, coupling patterns in the pyrazine ring and fluorophenyl group can distinguish regioisomers .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-Cl, C-F stretches) and validates cyclization .

- X-ray Crystallography : SHELXL or SHELXS software refines crystal structures, providing bond lengths, angles, and intermolecular interactions .

Q. How do solvent systems influence the synthesis and crystallization of fluorophenyl-substituted pyrazines?

- Methodological Answer : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) enhance solubility of halogenated intermediates. For crystallization, solvent polarity and temperature gradients are critical. For example, DMSO is preferred for fluorophenyl derivatives due to its ability to stabilize π-π interactions, as demonstrated in aryl-substituted pyrogallol syntheses .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental spectral data and theoretical predictions for this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) model electronic transitions and vibrational modes. Discrepancies in UV-Vis or fluorescence spectra may arise from solvent effects or excited-state dynamics, which can be addressed using multiconfiguration time-dependent Hartree (MCTDH) simulations, as applied to pyrazine’s S₂ electronic state .

Q. What intermolecular interactions dominate the crystal packing of halogenated pyrazines, and how do they affect material properties?

- Methodological Answer : Halogen bonding (C-Cl⋯N) and π-π stacking between fluorophenyl groups are prevalent. These interactions influence thermal stability and solubility. Software like ORTEP-3 visualizes packing motifs, while SHELXL refines anisotropic displacement parameters to quantify interaction strengths .

Q. How does the electron-withdrawing fluorophenyl group modulate the electronic properties of pyrazine derivatives?

- Methodological Answer : The fluorine atom induces inductive effects, lowering the electron density of the pyrazine ring. Cyclic voltammetry (CV) and UV-Vis spectroscopy reveal shifts in redox potentials and absorption maxima. Comparative studies with non-fluorinated analogues (e.g., 2-Chloro-5-phenylpyrazine) highlight enhanced conductivity in fluorinated derivatives, as seen in redox-active coordination polymers .

Q. What strategies mitigate side reactions during functionalization of the pyrazine core (e.g., nucleophilic substitution at the 2-chloro position)?

- Methodological Answer : Protecting groups (e.g., Boc for amines) and selective catalysts (e.g., Pd/C for cross-coupling) minimize undesired substitutions. Monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate stability, as applied in ABT-639 synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.